molecular formula C20H17ClN2O3S B13349407 Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate

Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate

Cat. No.: B13349407
M. Wt: 400.9 g/mol
InChI Key: YLXSUVAJWPCAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a phenyl group, a ureido group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(4-fluorophenyl)ureido)-5-phenylthiophene-3-carboxylate
  • Ethyl 2-(3-(4-bromophenyl)ureido)-5-phenylthiophene-3-carboxylate
  • Ethyl 2-(3-(4-methylphenyl)ureido)-5-phenylthiophene-3-carboxylate

Uniqueness

Ethyl 2-(3-(4-chlorophenyl)ureido)-5-phenylthiophene-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)carbamoylamino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H17ClN2O3S/c1-2-26-19(24)16-12-17(13-6-4-3-5-7-13)27-18(16)23-20(25)22-15-10-8-14(21)9-11-15/h3-12H,2H2,1H3,(H2,22,23,25)

InChI Key

YLXSUVAJWPCAHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.